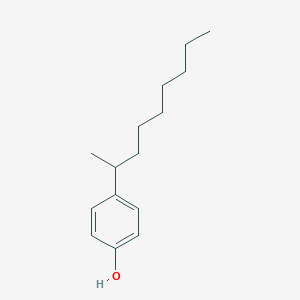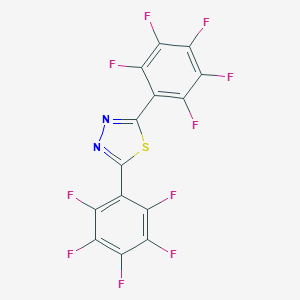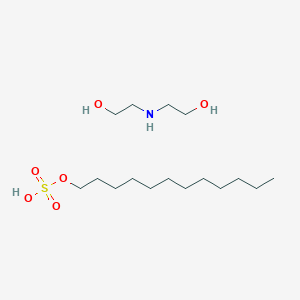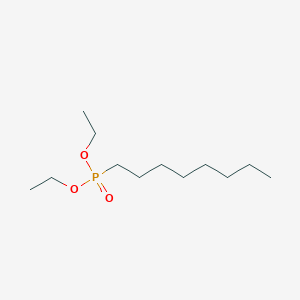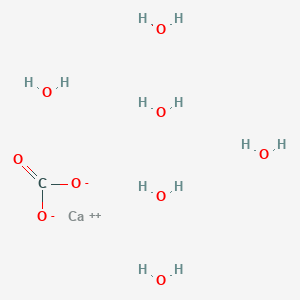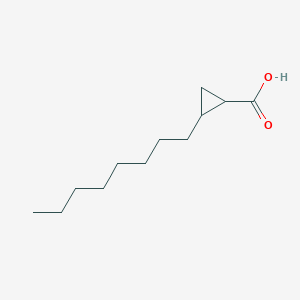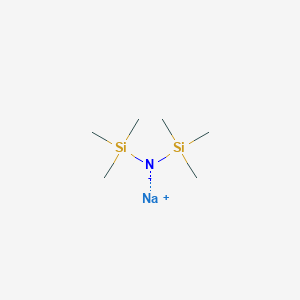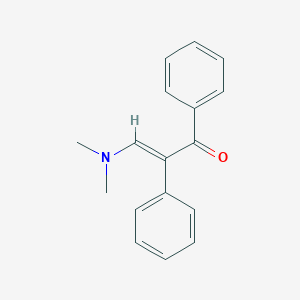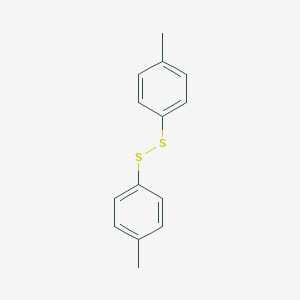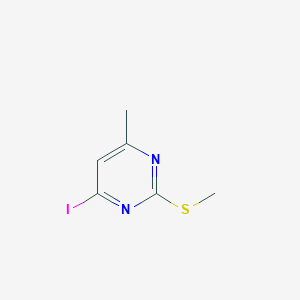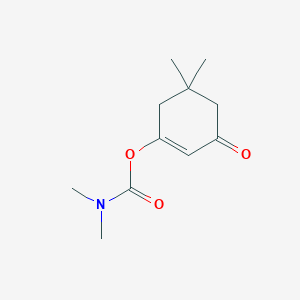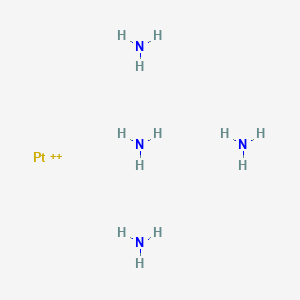
azane;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tetraamine platinum typically involves the reaction of ammonium chloroplatinate (IV) with oxalic acid, ammonia water, and calcium acetate. This process occurs in three steps:
- Ammonium chloroplatinate (IV) reacts with oxalic acid.
- The resulting product reacts with ammonia water.
- Finally, the product reacts with calcium acetate to form tetraamine platinum acetate, which is then crystallized and dried .
Industrial Production Methods
The industrial production of tetraamine platinum compounds follows similar synthetic routes but on a larger scale. The process is carried out at normal temperature and pressure, making it suitable for batch and industrial production. The high yield and purity of the product (more than 99.95%) make this method efficient and cost-effective .
化学反应分析
Types of Reactions
azane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halides and other ligands.
Major Products
The major products formed from these reactions include various platinum complexes, such as platinum chloride, platinum nitrate, and platinum hydroxide .
科学研究应用
azane;platinum(2+) has a wide range of applications in scientific research:
Biology: Platinum complexes are studied for their potential as antiviral, antimicrobial, and antitumor agents.
Medicine: Platinum-based drugs, such as cisplatin, are used in chemotherapy for treating various cancers.
Industry: It is used in the production of supported catalysts for automotive and chemical industries.
作用机制
The mechanism of action of tetraamine platinum involves its ability to form coordination complexes with various ligands. In biological systems, platinum complexes can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This property is particularly useful in cancer treatment, where platinum-based drugs target rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
Tetraamine palladium: Similar to tetraamine platinum but with palladium as the central metal.
Tetraamine rhodium: Similar to tetraamine platinum but with rhodium as the central metal.
Uniqueness
azane;platinum(2+) is unique due to its high stability and versatility in forming various complexes. Its ability to form stable coordination complexes with a wide range of ligands makes it particularly valuable in both research and industrial applications .
Conclusion
azane;platinum(2+) is a versatile and stable compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form various complexes make it an essential compound in scientific research and industrial processes.
属性
CAS 编号 |
16455-68-8 |
|---|---|
分子式 |
H12N4Pt+2 |
分子量 |
263.21 g/mol |
IUPAC 名称 |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
InChI 键 |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
规范 SMILES |
N.N.N.N.[Pt+2] |
相关CAS编号 |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
同义词 |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


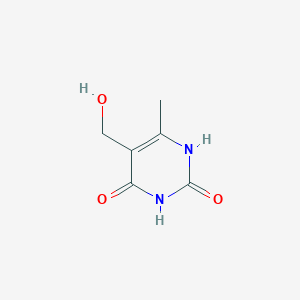
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
